

Application Notes and Protocols for Foslevodopa Infusion Therapy: Patient Selection Criteria

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Compound of Interest

Compound Name: Foslevodopa

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for **Foslevodopa** (marketed as Vyalev™ and Produodopa®), a continuous subcutaneous infusion therapy for the treatment of motor fluctuations in advanced Parkinson's disease (PD). The information is compiled from seminal clinical trials, prescribing information, and expert consensus to guide research, clinical trial design, and drug development in this therapeutic area.

Introduction to Foslevodopa Infusion Therapy

Foslevodopa is a soluble prodrug of levodopa, which is administered with foscarnidopa, a soluble prodrug of carbidopa. This combination allows for continuous subcutaneous infusion, providing stable plasma concentrations of levodopa and aiming to reduce motor fluctuations in patients with advanced Parkinson's disease.[1][2] The therapy is designed for 24-hour-a-day continuous subcutaneous infusion via a portable pump.[2][3]

Patient Population and Core Eligibility

The target patient population for **Foslevodopa** infusion therapy consists of individuals with advanced, levodopa-responsive Parkinson's disease who experience inadequately controlled motor fluctuations despite optimized oral therapy.[4][5][6] The "5-2-1" criteria or Delphi-based

consensus can be useful in identifying these patients.[4][7] The "5-2-1" criteria include: ≥ 5 levodopa doses per day, ≥ 2 hours of "Off" time per day, or ≥ 1 hour of troublesome dyskinesia per day.[7]

A key predictor for a positive response to this therapy is the significant functional impact of "Off" time on a patient's independence.[8] Patients who are not yet in the late stages of the disease and experience troublesome "Off" periods, including issues with nocturnal and early morning motor function, are considered ideal candidates.[8][9]

Quantitative Patient Selection Criteria from Clinical Trials

The following tables summarize the key inclusion and exclusion criteria from the pivotal Phase 3 clinical trials for **Foslevodopa** (NCT04380142 and NCT03781167), which provide a quantitative framework for patient selection.[5][10]

Table 1: Inclusion Criteria for **Foslevodopa** Clinical Trials

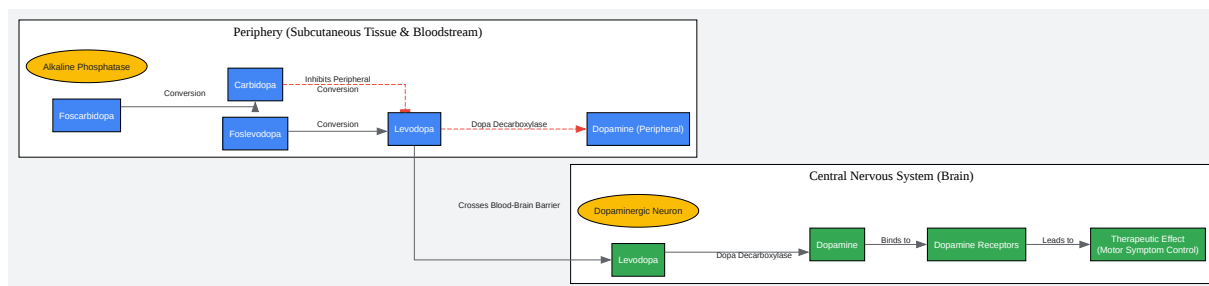
Criteria	Description
Diagnosis	Idiopathic Parkinson's disease that is levodopa-responsive.
Disease Stage	Advanced Parkinson's disease.
Motor Fluctuations	Recognizable "On" and "Off" states.
"Off" Time	Average daily "Off" time of ≥ 2.5 hours, documented by patient diaries over 3 consecutive days.[5][7][11]
Levodopa Dosage	Minimum daily intake of 400 mg of Levodopa (LD) equivalents.[7]
Age	Typically, adults aged 30 years and older.[11]
Cognitive Status	Capable of understanding and using the delivery system, either independently or with the assistance of a caregiver.

Table 2: Exclusion Criteria for **Foslevodopa** Clinical Trials

Criteria	Description
Contraindications	- Hypersensitivity to levodopa, carbidopa, or any excipients. - Concomitant use of non-selective monoamine oxidase (MAO) inhibitors or use within 14 days of screening.[6] - Narrow-angle glaucoma.[6] - Severe heart failure, severe cardiac arrhythmia, or acute stroke.[6] - Suspicious undiagnosed skin lesions or a history of melanoma.[6]
Cognitive Impairment	Patients with cognitive impairment (e.g., Mini-Mental State Examination [MMSE] score < 24) who are deemed unable to safely and effectively manage the infusion pump.[7]
Other Medical Conditions	Clinically significant, uncontrolled medical conditions that would interfere with the study or pose a risk to the patient.

Signaling Pathway and Mechanism of Action

Foslevodopa and foscarnidopa are water-soluble prodrugs that are converted to levodopa and carbidopa, respectively, by alkaline phosphatases in the body.[1][2] Levodopa crosses the blood-brain barrier and is then decarboxylated to dopamine, replenishing the depleted dopamine levels in the brains of Parkinson's disease patients.[1] Carbidopa is a peripheral dopa-decarboxylase inhibitor that prevents the premature conversion of levodopa to dopamine in the periphery, thereby increasing the bioavailability of levodopa in the central nervous system and reducing peripheral side effects.[1]

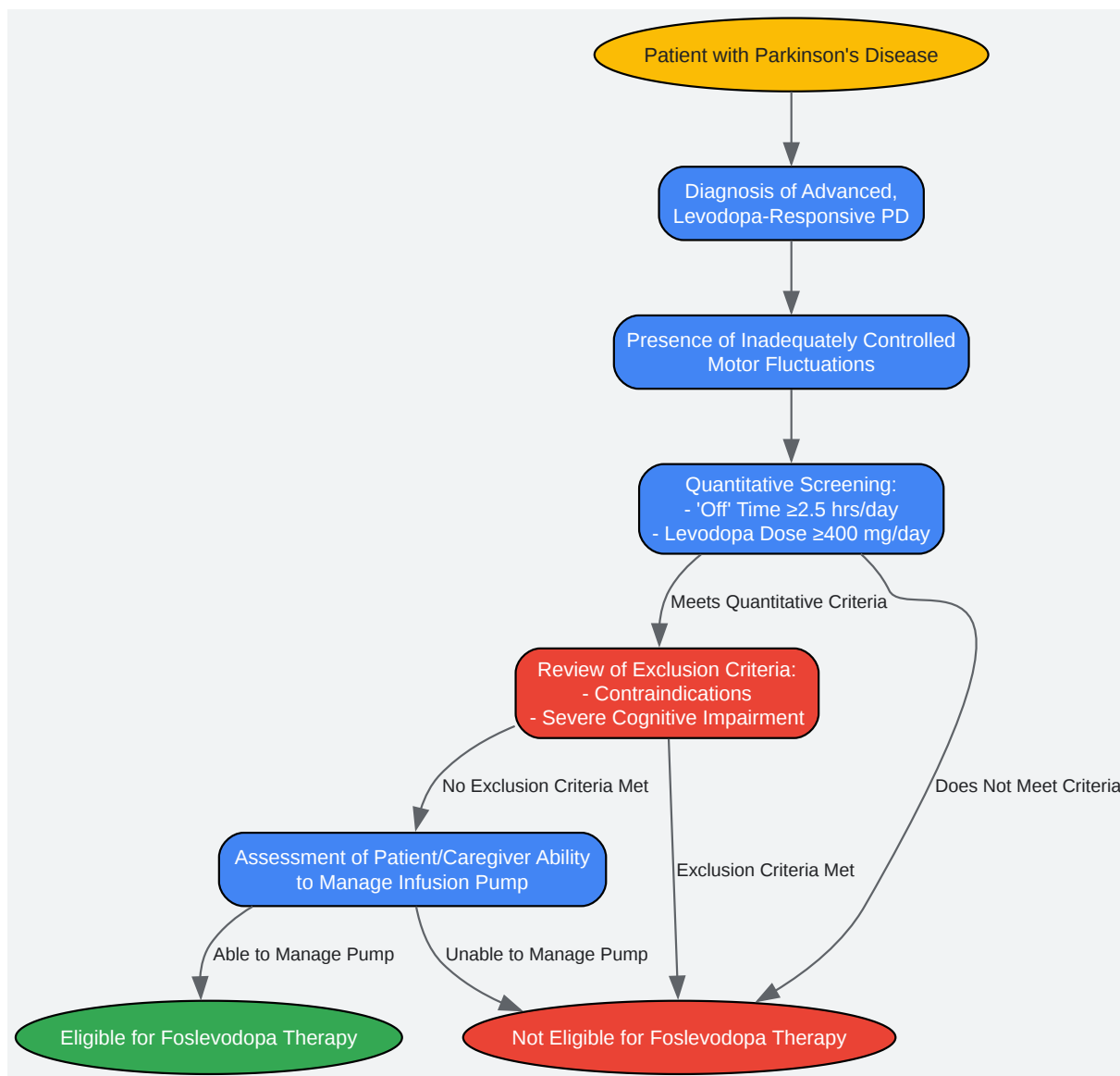


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Foslevodopa's conversion to active therapeutic agents.

Patient Selection and Evaluation Workflow

The following diagram outlines a logical workflow for selecting and evaluating patients for **Foslevodopa** infusion therapy, based on the established criteria.



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A stepwise process for patient eligibility assessment.

Experimental Protocols: Key Methodologies from Phase 3 Trials

The following methodologies are derived from the protocols of the NCT04380142 and NCT03781167 clinical trials.

Screening and Baseline Assessment

- **Informed Consent:** Obtain written informed consent from the patient before any study-related procedures are performed.
- **Medical History and Physical Examination:** Conduct a thorough medical history review and physical examination, including a neurological assessment.
- **Diagnosis Confirmation:** Confirm the diagnosis of idiopathic, levodopa-responsive Parkinson's disease.
- **Patient-Reported Diaries:**
 - Provide patients with a Parkinson's Disease Diary (PD Diary) and comprehensive training on its completion.
 - Patients are to complete the diary for 3 consecutive days to document their motor states ("On," "Off," "Asleep") and the presence of troublesome dyskinesia.
 - Calculate the average daily "Off" time from these diaries to determine eligibility.
- **Levodopa Equivalent Daily Dose (LEDD) Calculation:** Calculate the patient's total daily intake of levodopa and other dopaminergic medications to determine the LEDD.
- **Cognitive and Functional Assessments:** Administer standardized scales such as the MMSE to assess cognitive function.
- **Laboratory Tests:** Perform standard hematology, clinical chemistry, and urinalysis.
- **Electrocardiogram (ECG):** Obtain a 12-lead ECG.

Oral Levodopa/Carbidopa Stabilization Phase (for active-controlled trials)

- **Medication Adjustment:** Optimize the patient's oral immediate-release levodopa/carbidopa regimen over a 2-3 week period to achieve the best possible control of motor symptoms.
- **Dosing Diary:** Patients continue to record their medication intake and motor states in their diaries.

Randomization and Treatment Initiation

- **Eligibility Confirmation:** Re-confirm that the patient meets all inclusion and no exclusion criteria.
- **Randomization:** Randomly assign eligible patients to the treatment arms (e.g., **Foslevodopa** infusion plus oral placebo, or oral levodopa/carbidopa plus placebo infusion).
- **Pump Training:** Provide extensive training to the patient and their caregiver on the proper use of the infusion pump, including how to load the medication, apply the infusion set, and manage alarms.
- **Initiation of Infusion:**
 - The initial infusion rate is calculated based on the patient's prior total daily levodopa intake during waking hours.
 - Initiate the 24-hour continuous subcutaneous infusion.

Dose Titration and Optimization

- **Regular Follow-up:** Schedule frequent follow-up visits during the initial weeks of therapy.
- **Clinical Response Assessment:** At each visit, assess the patient's clinical response, focusing on the duration of "On" time, "Off" time, and the presence of dyskinesia.
- **Infusion Rate Adjustment:** The healthcare professional may adjust the continuous hourly infusion rate in small increments (e.g., 0.01 mL/hour) to optimize the therapeutic effect.
- **Patient-Reported Outcomes:** Collect patient-reported outcomes on quality of life and activities of daily living using validated questionnaires (e.g., PDQ-39, EQ-5D-5L).

Safety Monitoring

- Adverse Event Monitoring: Monitor for and document all adverse events at each study visit, with a particular focus on infusion site reactions (e.g., erythema, pain, nodules, cellulitis).
- Infusion Site Care: Instruct patients on proper infusion site rotation and hygiene to minimize the risk of local reactions.
- Vital Signs and Laboratory Tests: Monitor vital signs and perform periodic laboratory tests as per the study protocol.

Conclusion

The selection of patients for **Foslevodopa** infusion therapy requires a careful and systematic approach. The ideal candidate is a patient with advanced, levodopa-responsive Parkinson's disease who experiences significant motor fluctuations that are not adequately controlled with their current oral medication regimen. The quantitative criteria from clinical trials, along with a thorough review of contraindications and the patient's ability to manage the delivery system, are crucial for successful therapeutic outcomes. These application notes and protocols provide a foundational framework for researchers, scientists, and drug development professionals working with this innovative therapy.

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